molecular formula C18H22N2 B070820 1,3-Dibenzylpiperazine CAS No. 179051-52-6

1,3-Dibenzylpiperazine

Cat. No. B070820
M. Wt: 266.4 g/mol
InChI Key: AJNDRRBUHVZNKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Dibenzylpiperazine derivatives involves various chemical reactions that allow for the manipulation of its structure to achieve desired outcomes. A notable method involves the RuO4-mediated oxidation of N-benzylated tertiary amines, including 1,4-Dibenzylpiperazine, to afford various oxygenated derivatives, highlighting the compound's versatility in synthesis processes (Petride et al., 2006).

Molecular Structure Analysis

X-ray diffraction studies provide insight into the molecular structure of 1,3-Dibenzylpiperazine derivatives, elucidating their complex formation and hydrogen bonding patterns with other molecules. This structural analysis is crucial for understanding the compound's behavior in various chemical contexts (Dega‐Szafran et al., 2006).

Chemical Reactions and Properties

1,3-Dibenzylpiperazine undergoes various chemical reactions, demonstrating its reactivity and utility in organic synthesis. The RuO4-mediated oxidation process is a prime example, showcasing the compound's capacity for functionalization and transformation into various derivatives, which is pivotal for its applications in medicinal chemistry and material science (Petride et al., 2006).

Physical Properties Analysis

The physical properties of 1,3-Dibenzylpiperazine, such as solubility, melting point, and crystalline structure, are determined by its molecular makeup. These properties are essential for its application in synthesis and formulation processes. Studies involving X-ray diffraction and DFT calculations help in understanding these properties by providing detailed structural data (Dega‐Szafran et al., 2006).

Chemical Properties Analysis

The chemical behavior of 1,3-Dibenzylpiperazine, including its reactivity with various reagents and its role in synthesis reactions, underscores its importance in organic chemistry. The compound's ability to participate in oxidation reactions and form complex derivatives with specific functional groups is particularly noteworthy, illustrating its versatility and potential for the development of novel compounds (Petride et al., 2006).

Scientific Research Applications

  • Anticocaine Activity : N,N-dibenzylpiperazines, including 1,4-dibenzylpiperazines, have been found to possess high affinity for sigma receptors. Their activity in attenuating cocaine-induced convulsions is significant, although it does not correlate directly with sigma-1 binding affinity and may relate more to their sigma-2 binding affinities (Foster et al., 2003).

  • Cytostatic Activity in Cancer Cells : Certain dibenzylpiperazine derivatives have shown in vitro growth inhibitory activity in various cancer cell lines. These compounds exhibit cytostatic, not cytotoxic, effects in human cancer cells, suggesting their potential as scaffolds for anticancer cytostatic compounds (Eamvijarn et al., 2012).

  • Binding Studies : Research on molecular binding of related compounds like 2-phenylethylamine and derivatives of dibenzylpiperazine has been conducted, indicating potential applications in pharmacological practices to increase stability and targeted transport in the body (ChemChemTech, 2023).

  • Synthesis and Stereochemistry Studies : Studies on the synthesis and stereochemistry of dibenzylpiperazine derivatives have provided insights into their chemical properties, which is crucial for their potential medicinal applications (Marcuccio & Elix, 1985).

  • Oxidation Behavior : Investigations into the oxidation behavior of dibenzylpiperazine and its derivatives have been conducted, which is important for understanding their chemical reactivity and potential therapeutic uses (Petride et al., 2006).

  • Inhibitory Effects on Calpain : Research on the synthesis of a calpain inhibitor from Streptomyces griseus involves dibenzylpiperazine derivatives, highlighting their potential in developing treatments for diseases related to calpain activity (Donkor & Sanders, 2001).

  • Second-Order Nonlinear-Optical Activity : Dibenzylpiperazine derivatives have been studied for their potential in creating redox-switchable chromophores, which show high negative molecular first hyperpolarizability, indicating their usefulness in materials science (Espa et al., 2011).

  • Selective Cytotoxicity in Cancer Cells : Certain dibenzylpiperazine derivatives have been found to possess selective cytotoxic activity against cancer cells adapted to nutrient starvation, suggesting a novel therapeutic approach for targeting tumor microenvironments (Tang et al., 2020).

Safety And Hazards

The safety data sheet for ®-1,3-dibenzylpiperazine suggests that it should be used only for R&D and not for medicinal, household, or other uses . In case of exposure, the recommended first aid measures include moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor .

properties

IUPAC Name

1,3-dibenzylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNDRRBUHVZNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621051
Record name 1,3-Dibenzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibenzylpiperazine

CAS RN

179051-52-6
Record name 1,3-Dibenzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. suspension of dione 6 (1.38 g, 4.7 mmol) in dry THF (120 mL) was added LiAlH4 (0.713 g, 18.8 mmol) in two portions. The mixture was maintained on ice for 15 min, then the reaction was heated at reflux for 2.5 h. The solution was cooled and stirred for an additional 19 h then the excess LiAlH4 was quenched by the careful, sequential addition of 0.7 mL water, 1.3 mL 4 M NaOH and 0.7 mL water. The solids that formed will filtered (Celite) and the filtrate concentrated to provide 7 as a pale colored solid (1.29 g, 103%, with THF) that slowly formed from an oil. 1H NMR (400 MHz, CDCl3): δ 1.93 (m, triplet shape, 1H), 2.11 (td, J=2.9, 11.0 Hz, 1H, overlapped with bs, NH, 1H), 2.58 (dd, 8.8, 13.2 Hz, 1H), 2.70-2.77 (m, 2H), 2.79-2.87 (m, 2H), 2.92 (dt, J=2.3, 11.7 Hz, 1H), 3.02 (m, 1H), 3.51 (dd, AB pattern, J=12.8 Hz, 2H), 7.18-7.33 (m, 10H); 13C NMR (100 MHz, CDCl3): δ 40.7, 45.6, 53.3, 56.2, 59.6, 63.3, 126.3, 127.0, 128.1, 128.4, 129.2, 137.9, 138.5. HRMS Calcd. for [C18H22N2+H+]: 267.1861. Found 267.1869.
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.713 g
Type
reactant
Reaction Step Two
Name
Yield
103%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
J Alfaro-Lopez, T Okayama, K Hosohata… - Journal of medicinal …, 1999 - ACS Publications
SL-3111 [1-(4-tert-butyl-3‘-hydroxy)benzhydryl-4-benzylpiperazine] is a de novo designed, high-affinity and selective nonpeptide peptidomimetic agonist of the δ-opioid receptor. In a …
Number of citations: 44 pubs.acs.org
AM Saab, M Dobmeier, B Koenig, E Fabri… - Anticancer …, 2013 - ar.iiarjournals.org
Five piperazine derivatives (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2 methylpiperazine (A), (S)-1-benzyl-3-isobutylpiperazine-2,5-dione (B), (S)-1-benzyl-3 methylpiperazine-2,5-…
Number of citations: 7 ar.iiarjournals.org
SY Han, YD Gong - Synthetic Communications, 2019 - Taylor & Francis
Chiral 2,5-diketopiperazine (2,5-DKP) derivatives have a broad range of biological activities in the medicinal field. The synthetic protocols of 1,3-disubstituted 2,5-DKPs via base-…
Number of citations: 1 www.tandfonline.com
D Adams - scholarlypublications …
36| Chapter 3 be studied with isoform-selective inhibitors. 1, 5, 6 Since there is no structural data of these enzymes available, the search for such selective inhibitors is challenging. The …
V Harish, M Periasamy - Tetrahedron: Asymmetry, 2017 - Elsevier
Enantiomerically pure (3S,7R,8aS)-3-phenyloctahydropyrrolo[1,2-a]pyrazine-7-ol, (3S,7R,8aS)-3-methyl octahydropyrrolo[1,2-a]pyrazine-7-ol, (3S,7R,8aS)-3-isopropyloctahydropyrrolo[…
Number of citations: 8 www.sciencedirect.com
JJN Veerman, RS Bon, BTB Hue… - The Journal of …, 2003 - ACS Publications
Several 2-substituted and 2,5-disubstituted piperazine-3,6-diones were synthesized starting from readily available α-amino acids. After activation of a lactam carbonyl via introduction of …
Number of citations: 54 pubs.acs.org
CRB Rhoden, DG Rivera, O Kreye… - Journal of …, 2009 - ACS Publications
The most efficient diversity generating approaches to heterocycles are combinations of a multicomponent (MCR) with a cyclization reaction, for example, by Ugi-deprotection-cylization (…
Number of citations: 68 pubs.acs.org
N Chiaramonte, S Bua, M Ferraroni, A Nocentini… - European Journal of …, 2018 - Elsevier
Two series of 2-benzylpiperazines have been prepared and tested for the inhibition of physiologically relevant isoforms of human carbonic anhydrases (hCA, EC 4.2.1.1). The new …
Number of citations: 43 www.sciencedirect.com
N Chiaramonte - 2020 - flore.unifi.it
The present PhD thesis is focused on the chemical applied to synthesize new molecules as modulators of two metalloenzymes: the Carbonic Anhydrases and the Histone Deacetylases. …
Number of citations: 0 flore.unifi.it
YY Lau, H Zhai, LL Schafer - The Journal of Organic Chemistry, 2016 - ACS Publications
An efficient and practical catalytic approach for the enantioselective synthesis of 3-substituted morpholines through a tandem sequential one-pot reaction employing both …
Number of citations: 31 pubs.acs.org

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